5-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
This compound is a thiophene derivative . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Synthesis and Cytotoxicity
Research has explored the synthesis of related sulfonamide compounds with potential cytotoxic properties against various cancer cell lines. For example, the study of aminomethylselenopheno[3,2-b]thiophene sulfonamides demonstrated notable cytotoxicity against human fibrosarcoma, mouse hepatoma, and other cell lines, indicating the potential of sulfonamide derivatives in cancer treatment research (Arsenyan, Rubina, & Domracheva, 2016).
Ocular Hypotensive Activity
Another study focused on thieno[2,3-b]thiophene and thieno[3,2-b]thiophene sulfonamides, evaluating their potential as ocular hypotensive agents in glaucoma models. The research aimed to optimize substituents for inhibitory potency against carbonic anhydrase and water solubility, contributing to the understanding of sulfonamides in eye disease treatments (Prugh et al., 1991).
Antibacterial and Urease Inhibition
A study on the synthesis of thiophene sulfonamide derivatives highlighted their potent urease inhibition and antibacterial activities. This research provides insight into the potential of sulfonamide derivatives in addressing bacterial infections and conditions caused by urease-producing bacteria (Noreen et al., 2017).
Catalytic Applications
Sulfonated graphene oxide demonstrated superior catalytic performance in converting 5-(hydroxymethyl)-2-furfural into biofuels, showcasing the relevance of sulfonamide compounds in enhancing the catalytic efficiency of graphene oxide for biofuel production (Antunes et al., 2014).
Gas Barrier Properties
Research into the gas barrier properties of poly(ethylene 2,5-furandicarboxylate) (PEF) versus poly(ethylene terephthalate) (PET) indicated that the furan ring's polarity in PEF contributes to its superior gas barrier properties. This insight into the role of furan and related heterocycles in polymer science suggests potential applications in developing high-performance materials (Sun et al., 2019).
Mechanism of Action
Target of Action
It is known that thiophene and its substituted derivatives, which this compound is a part of, have a wide range of therapeutic properties . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene easily reacts with electrophiles , which suggests that this compound may interact with its targets through electrophilic substitution reactions.
Biochemical Pathways
Thiophene nucleus containing compounds show various activities . For example, some act as anti-inflammatory agents, others work as serotonin antagonists and are used in the treatment of Alzheimer’s disease . This suggests that this compound may affect multiple biochemical pathways related to these functions.
Pharmacokinetics
It is known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the compound’s bioavailability and distribution within the body.
Result of Action
Given the wide range of therapeutic properties of thiophene and its substituted derivatives , it can be inferred that this compound may have diverse molecular and cellular effects depending on its specific targets and mode of action.
Action Environment
The suzuki–miyaura coupling reaction, which is widely used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may be stable under a variety of environmental conditions.
Properties
IUPAC Name |
5-chloro-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S3/c15-13-3-4-14(21-13)22(17,18)16-7-5-11-1-2-12(20-11)10-6-8-19-9-10/h1-4,6,8-9,16H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUWWYSZNWEZSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC=C(S2)CCNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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